molecular formula C6H12O2 B13825716 Ethyl ethoxymethyl ketone CAS No. 76086-05-0

Ethyl ethoxymethyl ketone

Cat. No.: B13825716
CAS No.: 76086-05-0
M. Wt: 116.16 g/mol
InChI Key: FRFMOVPIHHDDPP-UHFFFAOYSA-N
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Description

Ethyl ethoxymethyl ketone is an organic compound with the molecular formula C₆H₁₂O₂. It is a ketone characterized by the presence of an ethyl group and an ethoxymethyl group attached to the carbonyl carbon. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ethoxymethyl ketone can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with formaldehyde in the presence of a base catalyst. The reaction proceeds through aldol condensation, followed by dehydration to yield the desired ketone.

Industrial Production Methods: On an industrial scale, this compound can be produced via the oxidation of secondary alcohols or through the ozonolysis of alkenes. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl ethoxymethyl ketone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this ketone can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

Scientific Research Applications

Ethyl ethoxymethyl ketone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl ethoxymethyl ketone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of various products depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Ethyl ethoxymethyl ketone can be compared with other ketones such as methyl ethyl ketone and acetone:

    Methyl Ethyl Ketone (MEK): Similar in structure but lacks the ethoxymethyl group. MEK is widely used as a solvent and in coatings.

    Acetone: A simpler ketone with a similar carbonyl group but different substituents. Acetone is commonly used as a solvent and in nail polish removers.

Uniqueness: this compound’s unique structure, with both ethyl and ethoxymethyl groups, provides distinct reactivity and applications compared to other ketones .

Properties

CAS No.

76086-05-0

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-ethoxybutan-2-one

InChI

InChI=1S/C6H12O2/c1-3-6(7)5-8-4-2/h3-5H2,1-2H3

InChI Key

FRFMOVPIHHDDPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COCC

Origin of Product

United States

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